4-(Bromomethyl)-6-chloroquinoline

Catalog No.
S8777565
CAS No.
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-6-chloroquinoline

Product Name

4-(Bromomethyl)-6-chloroquinoline

IUPAC Name

4-(bromomethyl)-6-chloroquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c11-6-7-3-4-13-10-2-1-8(12)5-9(7)10/h1-5H,6H2

InChI Key

SSOYRIUWBWNOBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)CBr

Quinoline, a heterocyclic aromatic compound, has been a cornerstone of antimalarial drug development since the 20th century. The introduction of halogen atoms (e.g., chlorine, bromine) and functional groups (e.g., bromomethyl) to the quinoline scaffold enhances reactivity and target specificity. For instance, chloroquine and its derivatives revolutionized malaria treatment by leveraging chlorine’s electron-withdrawing effects to improve metabolic stability. The bromomethyl group, as seen in 4-(bromomethyl)-6-chloroquinoline, further expands utility by enabling nucleophilic substitutions for covalent drug design.

Significance in Modern Organic Synthesis

4-(Bromomethyl)-6-chloroquinoline (C₁₀H₈BrClN, MW: 282.53 g/mol) is prized for its dual functional groups:

  • Bromomethyl (-CH₂Br) at position 4: Serves as an electrophilic site for Suzuki couplings or amidation reactions.
  • Chlorine at position 6: Stabilizes the aromatic system and directs subsequent substitutions.
    This compound’s reactivity underpins its role in synthesizing kinase inhibitors like Omipalisib (GSK458), a dual PI3K/mTOR inhibitor currently in clinical trials for solid tumors.

Key Physicochemical Characteristics

The compound’s properties are critical for handling and application:

PropertyValueSource
Molecular FormulaC₁₀H₈BrClN
Molecular Weight282.53 g/molCalculated
Melting Point110–112°C (predicted)
Boiling Point314.6±22.0°C (predicted)
Density1.673±0.06 g/cm³
SolubilityInsoluble in water; soluble in organic solvents (e.g., toluene, DCM)

The bromomethyl group’s lability necessitates storage under inert conditions (-20°C, argon).

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

254.94504 g/mol

Monoisotopic Mass

254.94504 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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